molecular formula C9H9NO B105462 7,8-Dihydroquinolin-5(6H)-one CAS No. 53400-41-2

7,8-Dihydroquinolin-5(6H)-one

Cat. No. B105462
Key on ui cas rn: 53400-41-2
M. Wt: 147.17 g/mol
InChI Key: YHHBKPWMEXGLKE-UHFFFAOYSA-N
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Patent
US05719278

Procedure details

A mixture of 57.93 g of 3-amino-2-cyclohexene-1-one, 76.8 g of 3-(dimethylamino)acrotein, 62.5 ml of glacial acetic acid and 270 ml of toluene is refluxed under argon for 16 hours and concentrated under vacuum to dryness. Toluene (200 ml) is added and the solvent removed under vacuum. To the residue is added one liter of dichloromethane and then 200 ml of saturated NaHCO3 slowly added and solid NaHCO3 added to bring the pH to 8. The mixture is filtered and the CH2Cl2 layer separated. The CH2Cl2 layer is passed through a thin pad of hydrous magnesium silicate and the filtrate concentrated to dryness. The residual black oil is extracted with hot hexane and the hexane decanted. This process is repeated until no more product extracted into the hexane. The hexane extracts are combined and the solvent removed to give 17.3 g of product as an oil.
Quantity
57.93 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.C(O)(=O)C.[C:13]1(C)[CH:18]=CC=C[CH:14]=1>>[N:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH:18]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
57.93 g
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
62.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
270 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed under argon for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to dryness
ADDITION
Type
ADDITION
Details
Toluene (200 ml) is added
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
ADDITION
Type
ADDITION
Details
To the residue is added one liter of dichloromethane
ADDITION
Type
ADDITION
Details
200 ml of saturated NaHCO3 slowly added
ADDITION
Type
ADDITION
Details
solid NaHCO3 added
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 layer separated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residual black oil is extracted with hot hexane
CUSTOM
Type
CUSTOM
Details
the hexane decanted
EXTRACTION
Type
EXTRACTION
Details
extracted into the hexane
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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